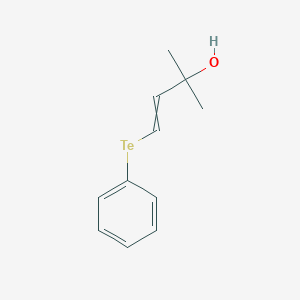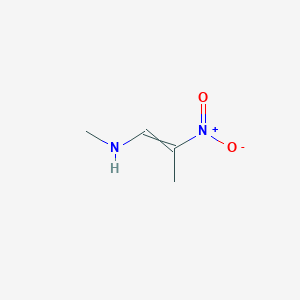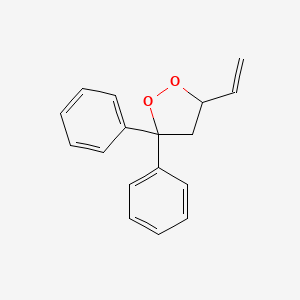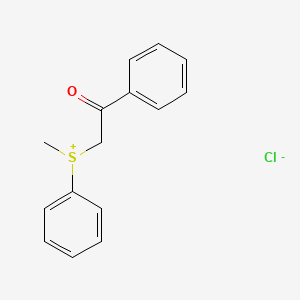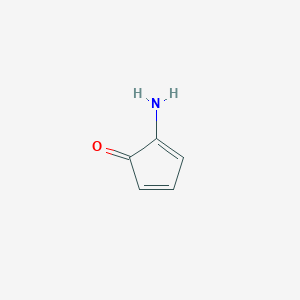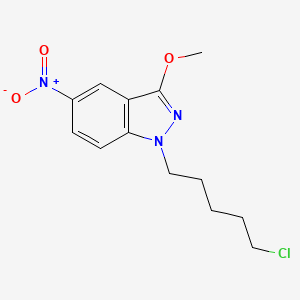
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloropentyl chain, a methoxy group, and a nitro group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropentyl bromide, 3-methoxy-1H-indazole, and nitric acid.
Nitration: The first step involves the nitration of 3-methoxy-1H-indazole using nitric acid to introduce the nitro group at the 5-position of the indazole ring.
Alkylation: The nitrated intermediate is then subjected to alkylation with 5-chloropentyl bromide in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropentyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 1-(5-Chloropentyl)-3-amino-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(5-Chloropentyl)-3-hydroxy-5-nitro-1H-indazole.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors such as cannabinoid receptors, enzymes, and other proteins involved in cellular signaling pathways.
Pathways Involved: The interaction with these targets can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-(5-Chloropentyl)-3-methoxy-5-nitro-1H-indazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the methoxy and nitro groups in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
106158-01-4 |
|---|---|
Fórmula molecular |
C13H16ClN3O3 |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
1-(5-chloropentyl)-3-methoxy-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-13-11-9-10(17(18)19)5-6-12(11)16(15-13)8-4-2-3-7-14/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
ITEYWOJNHJAQSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


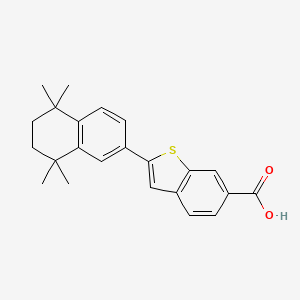

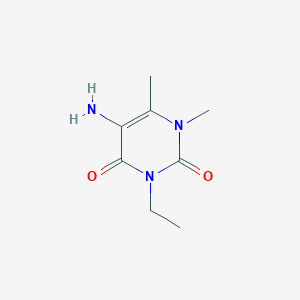

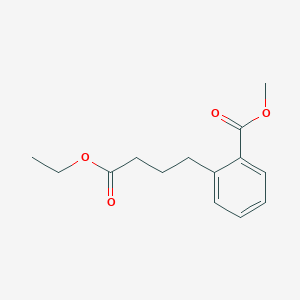
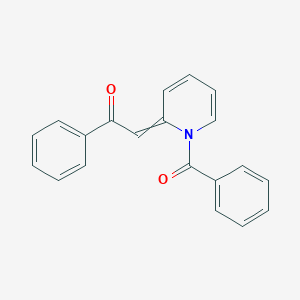
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
